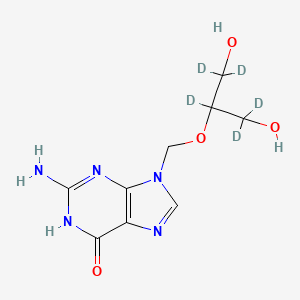

Ganciclovir-d5

Description

Properties

IUPAC Name |

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCQMHQWWYFCW-QJWYSIDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747849 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189966-73-1 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Ganciclovir-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, widely used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Accurate monitoring of Ganciclovir levels in patients is critical for optimizing therapeutic efficacy and minimizing dose-related toxicities. Stable isotope-labeled internal standards, such as Ganciclovir-d5, are the gold standard for quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), as they mimic the analyte's behavior during sample preparation and analysis, leading to improved precision and accuracy.

Ganciclovir-d5 is labeled with five deuterium atoms on the acyclic side chain, providing a distinct mass difference for mass spectrometric detection. This guide details a proposed synthesis of Ganciclovir-d5, commencing with the preparation of a deuterated side-chain precursor followed by its condensation with a protected guanine derivative.

Proposed Synthetic Pathway

The proposed synthesis of Ganciclovir-d5 can be divided into two main stages:

-

Stage 1: Synthesis of the Deuterated Side-Chain Precursor. Preparation of 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 from commercially available glycerol-d8.

-

Stage 2: Synthesis of Ganciclovir-d5. Condensation of the deuterated side-chain with a protected guanine derivative, followed by deprotection to yield the final product.

The overall proposed synthetic scheme is depicted below.

Caption: Proposed synthetic pathway for Ganciclovir-d5.

Quantitative Data Summary

The following tables summarize the expected materials and potential yields for the synthesis of Ganciclovir-d5. Please note that the yield data is based on analogous non-deuterated reactions and should be considered as a guideline.

Table 1: Key Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| Glycerol-d8 | C₃D₈O₃ | 100.14 | Sigma-Aldrich |

| Paraformaldehyde | (CH₂O)n | - | Acros Organics |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Alfa Aesar |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Fisher Scientific |

| Diacetylguanine | C₉H₉N₅O₃ | 235.20 | TCI Chemicals |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Merck |

| Methanolic Ammonia | CH₅NO | 31.06 in CH₃OH | Sigma-Aldrich |

Table 2: Proposed Reaction Yields and Purity

| Reaction Stage | Product | Theoretical Yield (from 1g Glycerol-d8) | Expected Yield (%) | Isotopic Purity (%) |

| Stage 1 | 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 | 2.53 g | 60-70% | >98% |

| Stage 2 | Ganciclovir-d5 | 2.60 g | 40-50% | >98% |

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of Ganciclovir-d5.

Disclaimer: These protocols are based on published procedures for the synthesis of non-deuterated Ganciclovir and related compounds. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable laboratory setting. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Stage 1: Synthesis of 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5

Step 1.1: Synthesis of Glycerol formal-d5

-

To a solution of glycerol-d8 (1.0 g, 9.98 mmol) in toluene (20 mL) is added paraformaldehyde (0.33 g, 11.0 mmol) and a catalytic amount of p-toluenesulfonic acid (50 mg).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until all the glycerol-d8 is consumed.

-

The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield glycerol formal-d5 as a colorless oil.

Step 1.2: Synthesis of 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5

-

Glycerol formal-d5 (from the previous step) is dissolved in a mixture of acetic anhydride (5 mL) and acetic acid (2.5 mL).

-

The solution is heated to 120 °C for 4-6 hours.

-

The reaction progress is monitored by GC-MS.

-

After completion, the excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.

-

The crude product is purified by fractional distillation under high vacuum to afford 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 as a colorless liquid.

Stage 2: Synthesis of Ganciclovir-d5

Step 2.1: Condensation of Diacetylguanine with the Deuterated Side-Chain

-

A mixture of diacetylguanine (1.5 g, 6.38 mmol), 2-(acetoxymethoxy)-1,3-diacetoxypropane-d5 (1.7 g, 6.71 mmol), and p-toluenesulfonic acid monohydrate (0.12 g, 0.64 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) is heated at 100 °C under a nitrogen atmosphere for 24-48 hours.

-

The reaction is monitored by HPLC.

-

Upon completion, the DMF is removed under high vacuum.

-

The resulting residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to separate the N-9 and N-7 isomers and to afford triacetyl ganciclovir-d5.

Step 2.2: Deprotection to Ganciclovir-d5

-

The purified triacetyl ganciclovir-d5 is dissolved in saturated methanolic ammonia (20 mL).

-

The solution is stirred at room temperature for 12-16 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is triturated with ethanol to induce crystallization.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ganciclovir-d5 as a white to off-white solid.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single reaction step, including workup and purification.

Caption: General experimental workflow for synthesis.

This technical guide provides a foundational understanding and a practical, albeit proposed, approach for the synthesis of Ganciclovir-d5. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and requirements. The successful synthesis of this stable isotope-labeled standard will undoubtedly facilitate more precise and reliable bioanalytical studies of Ganciclovir.

Ganciclovir-d5: A Technical Guide to its Role and Mechanism of Action in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent effective against human herpesviruses, particularly cytomegalovirus (CMV).[1][2] Its clinical utility, however, is characterized by a well-defined mechanism of action that is intrinsically linked to its molecular structure. Ganciclovir-d5, a deuterated isotopologue of Ganciclovir, serves a critical but distinct role in the landscape of antiviral research. This technical guide provides an in-depth exploration of the established mechanism of action of Ganciclovir and elucidates the primary role of Ganciclovir-d5 as an indispensable tool in pharmacokinetic and bioanalytical studies that underpin our understanding of Ganciclovir's therapeutic effects.

The Core Mechanism of Action: Ganciclovir

The antiviral activity of Ganciclovir is dependent on its conversion to the active triphosphate form within virus-infected cells.[1][3][4] This process occurs in a series of phosphorylation steps, which confers selectivity for virally infected cells.

-

Initial Phosphorylation by Viral Kinase: In cells infected with CMV, the viral protein kinase UL97 phosphorylates Ganciclovir to Ganciclovir monophosphate.[4] In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), this initial step is catalyzed by the viral thymidine kinase.[1] This initial phosphorylation is the rate-limiting step and is crucial for the drug's selective action, as this enzyme is absent in uninfected host cells.

-

Subsequent Phosphorylation by Cellular Kinases: Cellular kinases, such as guanylate kinase, then further phosphorylate Ganciclovir monophosphate to Ganciclovir diphosphate and subsequently to Ganciclovir triphosphate, the active antiviral compound.[3][5]

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[3][4] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand.

-

Chain Termination: Once incorporated into the viral DNA, Ganciclovir triphosphate leads to the termination of DNA chain elongation.[4] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, thus halting viral DNA replication.[4]

The preferential accumulation of Ganciclovir triphosphate in virus-infected cells and its higher affinity for viral DNA polymerase compared to host cellular DNA polymerase contribute to its therapeutic window.[3]

Signaling Pathway of Ganciclovir Activation and Action

References

The Pharmacokinetics and Metabolism of Ganciclovir-d5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Ganciclovir. While Ganciclovir-d5 is primarily utilized as a stable isotope-labeled internal standard in bioanalytical methods for the quantification of Ganciclovir, its pharmacokinetic and metabolic properties are considered to be analogous to the non-deuterated parent compound. This document will, therefore, focus on the well-established data for Ganciclovir, with the understanding that Ganciclovir-d5 is expected to follow the same biological pathways.

Introduction to Ganciclovir

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, which is a critical component of DNA.[1] It is a potent antiviral agent effective against human cytomegalovirus (CMV), particularly in immunocompromised individuals such as organ transplant recipients and those with HIV/AIDS.[1] Ganciclovir itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[1][2]

Metabolism and Mechanism of Action

The metabolism of Ganciclovir is central to its antiviral activity. It is a multi-step process that occurs preferentially in virus-infected cells.

-

Initial Phosphorylation: Ganciclovir enters infected cells and is first phosphorylated to Ganciclovir monophosphate. This initial and rate-limiting step is catalyzed by a viral protein kinase homolog, UL97, in CMV-infected cells.[1][3] This selective activation in infected cells contributes to the drug's therapeutic window.

-

Subsequent Phosphorylation: Cellular kinases then further phosphorylate Ganciclovir monophosphate to Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate.[1][4]

-

Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate (dGTP).[1][4] It gets incorporated into the growing viral DNA chain, leading to premature chain termination and thus halting viral replication.[1][4]

Caption: Metabolic activation pathway of Ganciclovir.

Pharmacokinetics of Ganciclovir

The pharmacokinetics of Ganciclovir can vary depending on the route of administration (intravenous Ganciclovir or oral Valganciclovir, a prodrug of Ganciclovir) and patient population.

Intravenous Ganciclovir

| Parameter | Value | Population |

| Elimination Half-life | 2-4 hours | Adults with normal renal function[5] |

| Volume of Distribution (Vd) | 31.9 L (central), 32.0 L (peripheral) | Adult solid organ transplant patients[6] |

| Clearance (CL) | 7.49 L/h (dependent on renal function) | Adult solid organ transplant patients[6] |

| Protein Binding | 1-2% | General[5] |

| Primary Route of Elimination | Renal excretion of unchanged drug | General[2] |

Oral Valganciclovir (Prodrug)

Valganciclovir is rapidly converted to Ganciclovir by esterases in the intestinal wall and liver.[4]

| Parameter (for resulting Ganciclovir) | Value | Population |

| Bioavailability | Approximately 60% | Adults[4] |

| Time to Peak Concentration (Tmax) | ~3.0 hours | Adult solid organ transplant recipients |

| Area Under the Curve (AUC) | 51.9 ± 18.3 mg·h/L (after 900 mg dose) | Adult solid organ transplant recipients |

| Apparent Clearance | 12.4 ± 3.8 L/h | Adult solid organ transplant recipients |

| Apparent Elimination Half-life | 5.3 ± 1.5 hours | Adult solid organ transplant recipients |

Note: The pharmacokinetic parameters presented are mean values and can exhibit significant inter-individual variability, primarily influenced by renal function.

Experimental Protocols for Bioanalysis

The quantification of Ganciclovir in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Ganciclovir-d5 serving as the internal standard to ensure accuracy and precision.

Sample Preparation: Solid Phase Extraction (SPE)

-

Plasma Collection: Collect whole blood samples in tubes containing K2EDTA as an anticoagulant. Centrifuge to separate plasma.

-

Aliquoting: Pipette 250 µL of the plasma sample into a clean tube.

-

Internal Standard Spiking: Add 25 µL of the Ganciclovir-d5 internal standard working solution.

-

Acidification: Add 200 µL of 2% orthophosphoric acid and vortex.

-

SPE Cartridge Conditioning: Condition a strong cation exchange SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Sample Loading: Load the sample mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 500 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as an Agilent XDB-Phenyl column.[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in 0.3% formic acid) and an organic solvent (e.g., acetonitrile).[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Ganciclovir Transition: m/z 256.1 -> 152.1

-

Ganciclovir-d5 Transition: m/z 261.1 -> 152.1

-

Caption: Bioanalytical workflow for Ganciclovir.

Conclusion

Ganciclovir-d5 is an indispensable tool for the accurate bioanalysis of Ganciclovir. The metabolism of Ganciclovir is a well-understood activation process that is critical for its antiviral efficacy. Its pharmacokinetic profile, characterized by renal clearance, necessitates dose adjustments based on individual patient parameters, particularly renal function. The detailed experimental protocols for LC-MS/MS analysis provide a robust framework for researchers in the field of antiviral drug development and therapeutic drug monitoring.

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valganciclovir - Wikipedia [en.wikipedia.org]

- 5. Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of ganciclovir after intravenous ganciclovir and oral valganciclovir administration in solid organ transplant patients infected with cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

The Preclinical Profile of Deuterated Ganciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganciclovir is a cornerstone in the management of cytomegalomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its clinical use can be limited by suboptimal pharmacokinetic properties and potential toxicities. Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a promising approach to improving the metabolic stability and pharmacokinetic profile of therapeutic agents. This technical guide explores the preclinical rationale and available data surrounding the use of deuterated ganciclovir. While preclinical studies specifically evaluating deuterated ganciclovir as a therapeutic agent are not extensively available in the public domain, this document synthesizes the known preclinical data of ganciclovir, the principles of deuteration, and the use of deuterated ganciclovir in analytical methodologies to provide a comprehensive overview for researchers in the field.

Introduction to Ganciclovir and the Rationale for Deuteration

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that is effective against herpesviruses, including CMV.[1] Its therapeutic action relies on its conversion to ganciclovir triphosphate, which inhibits viral DNA polymerase.[2][3] Despite its efficacy, ganciclovir's oral bioavailability is low, necessitating the use of its prodrug, valganciclovir, for improved oral absorption.[4][5]

The "deuterium kinetic isotope effect" is a phenomenon where the replacement of a carbon-hydrogen bond with a more stable carbon-deuterium bond can slow down the rate of metabolic reactions that involve the cleavage of that bond.[1][3] This can lead to:

-

Increased Metabolic Stability: Reduced rate of metabolism can lead to a longer half-life.

-

Improved Pharmacokinetic Profile: Potentially leading to less frequent dosing and more consistent drug exposure.

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways.

Deuterated versions of drugs have been explored to enhance their therapeutic properties.[6] In the context of ganciclovir, deuteration could potentially improve its metabolic stability, leading to a better pharmacokinetic profile and potentially enhanced efficacy or safety.

Synthesis and Mechanism of Action

Synthesis of Ganciclovir and Deuterated Analogs

The synthesis of ganciclovir has been well-established through various chemical routes.[2] While specific synthesis pathways for therapeutically evaluated deuterated ganciclovir are not detailed in preclinical literature, deuterated versions, such as ganciclovir-d5, are available for use as internal standards in analytical chemistry.[7] These are typically synthesized using deuterated starting materials or through specific deuteration reactions.

Mechanism of Action of Ganciclovir

Ganciclovir's antiviral activity is dependent on its phosphorylation to the active triphosphate form.[2]

References

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcom… [ouci.dntb.gov.ua]

- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 4. m.youtube.com [m.youtube.com]

- 5. brieflands.com [brieflands.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ijpsonline.com [ijpsonline.com]

Ganciclovir-d5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Ganciclovir-d5, a deuterated analog of the antiviral drug Ganciclovir. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies. This document covers the fundamental properties, analytical applications, and the biological mechanism of its non-labeled counterpart, Ganciclovir.

Core Compound Information

Ganciclovir-d5 is a stable isotope-labeled version of Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine. The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Ganciclovir in biological matrices. This minimizes variability from sample preparation and instrument response, ensuring accurate and precise measurements.

Physicochemical and Bioanalytical Data

The essential quantitative data for Ganciclovir-d5 and its parent compound are summarized below.

| Property | Ganciclovir-d5 | Ganciclovir |

| CAS Number | 1189966-73-1[1][2][3][4] | 82410-32-0[5][6] |

| Molecular Formula | C₉H₈D₅N₅O₄[1][2][4][7] | C₉H₁₃N₅O₄[5][6] |

| Molecular Weight | 260.26 g/mol [1][3][7] | 255.23 g/mol [5] |

| Synonyms | GCV-d5, DHPG-d5, 2'-NDG-d5, 9-(1,3-dihydroxy-2-propoxymethyl)Guanine-d5[2] | GCV, DHPG, 2'-Nor-2'-deoxyguanosine[6] |

| Purity | >99% deuterated forms (d1-d5)[2] | ≥95%[6] |

| Solubility | DMSO: 0.33 mg/mL[2] | DMSO: 0.33 mg/mL[6] |

| Lambda Max (λmax) | 254 nm[2] | 254 nm[6] |

| Primary Application | Internal standard for quantification of Ganciclovir by GC- or LC-MS.[2] | Antiviral medication for Cytomegalovirus (CMV) infections.[5] |

Mechanism of Action of Ganciclovir

Ganciclovir-d5 follows the same biological pathway as Ganciclovir. As a prodrug, Ganciclovir requires phosphorylation to become active. This process is initiated by a viral-encoded protein kinase in Cytomegalovirus (CMV)-infected cells, followed by further phosphorylation by cellular kinases. The resulting Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, halting viral replication.

References

- 1. scbt.com [scbt.com]

- 2. Ganciclovir-d5 | CAS 1189966-73-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Ganciclovir-d5 | C9H13N5O4 | CID 136219948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ganciclovir-D5 | CAS No- 1189966-73-1 | Simson Pharma Limited [simsonpharma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. bdg.co.nz [bdg.co.nz]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ganciclovir in Human Plasma Using Ganciclovir-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiviral drug Ganciclovir in human plasma. The method utilizes Ganciclovir-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Ganciclovir concentrations.

Introduction

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that is a potent antiviral agent against human cytomegalovirus (CMV) and other members of the Herpesviridae family.[1][2][3] It is widely used for the treatment and prevention of CMV infections in immunocompromised individuals, such as organ transplant recipients and patients with HIV/AIDS.[3] Ganciclovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[1][2][3] Ganciclovir triphosphate then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and suppression of viral replication.[1][3][4]

Given its therapeutic importance and potential for toxicity, accurate and reliable quantification of Ganciclovir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[5] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[5] The use of a stable isotope-labeled internal standard, such as Ganciclovir-d5, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality data.[6][7][8]

This application note provides a detailed protocol for the quantification of Ganciclovir in human plasma using a simple protein precipitation extraction and a rapid LC-MS/MS method.

Experimental

Materials and Reagents

-

Ganciclovir and Ganciclovir-d5 reference standards were obtained from a certified supplier.

-

LC-MS/MS grade methanol, acetonitrile, and water were used.

-

Formic acid (analytical grade) was used for mobile phase preparation.

-

Human plasma (with K2EDTA as anticoagulant) was sourced from a reputable biobank.

Stock and Working Solutions

-

Ganciclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ganciclovir in methanol.

-

Ganciclovir-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ganciclovir-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Ganciclovir stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.1 to 20 mg/L.[9][10] The Ganciclovir-d5 working solution is prepared by diluting the stock solution to a final concentration of 5 µg/L in the precipitation solvent (methanol with 1% formic acid).

Sample Preparation Protocol

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 50 µL of each sample in a microcentrifuge tube, add 150 µL of the Ganciclovir-d5 internal standard solution (in methanol with 1% formic acid).[11]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[12]

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[9]

Liquid Chromatography

-

LC System: A standard UHPLC or HPLC system.

-

Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is recommended for good separation and peak shape.[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[12]

-

Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes. A representative gradient is shown in Table 1.

-

Flow Rate: 0.350 mL/min.[12]

-

Column Temperature: 50°C.[12]

-

Injection Volume: 5 µL.

Table 1: Representative Liquid Chromatography Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.1 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9][12]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The optimized MRM transitions for Ganciclovir and Ganciclovir-d5 are provided in Table 2.

-

Ion Source Parameters: Typical parameters include a spray voltage of 3500 V, a capillary temperature of 350°C, and optimized nebulizer and auxiliary gas flows.[10][12]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Ganciclovir | 256.1 | 152.0 | 12 |

| Ganciclovir-d5 | 261.1 | 152.0 | 12 |

Note: Collision energy may require optimization depending on the instrument used.

Results and Discussion

Method Performance

The performance of the LC-MS/MS method was evaluated through a validation study. The key performance characteristics are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 20 mg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 mg/L |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85% |

Data compiled from representative studies.[9][11][13]

Visualizations

Ganciclovir Mechanism of Action

The following diagram illustrates the intracellular activation of Ganciclovir and its mechanism of action in inhibiting viral DNA synthesis.

Caption: Intracellular activation and mechanism of action of Ganciclovir.

Experimental Workflow

The diagram below outlines the major steps involved in the quantification of Ganciclovir from plasma samples using this LC-MS/MS method.

Caption: LC-MS/MS experimental workflow for Ganciclovir quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of Ganciclovir in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to a high-throughput and accurate workflow. This method is well-suited for a variety of research applications, including pharmacokinetic analysis and therapeutic drug monitoring of Ganciclovir.

References

- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganciclovir - Wikipedia [en.wikipedia.org]

- 3. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 5. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Ganciclovir in Human Plasma and Serum using Ganciclovir-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Ganciclovir in human plasma and serum using Ganciclovir-d5 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. Two common sample preparation techniques, protein precipitation and solid-phase extraction, are described. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Ganciclovir is an antiviral medication primarily used to treat and prevent cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Accurate quantification of Ganciclovir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to ensure optimal efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as Ganciclovir-d5, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2] This document outlines a validated LC-MS/MS method for the determination of Ganciclovir in human plasma and serum.

Experimental

Materials and Reagents

-

Ganciclovir analytical standard

-

Ganciclovir-d5 (Internal Standard)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Human plasma and serum (drug-free)

-

Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)

-

Trichloroacetic acid (TCA) or perchloric acid (for protein precipitation)

Instrumentation

-

A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

An analytical column, such as a C18 or phenyl column.

Preparation of Solutions

Stock Solutions (1 mg/mL)

-

Ganciclovir Stock Solution: Accurately weigh and dissolve an appropriate amount of Ganciclovir in dimethyl sulfoxide (DMSO) to obtain a final concentration of 1 mg/mL.[1]

-

Ganciclovir-d5 (IS) Stock Solution: Accurately weigh and dissolve an appropriate amount of Ganciclovir-d5 in DMSO to obtain a final concentration of 1 mg/mL.[1]

Working Solutions

-

Prepare working solutions of Ganciclovir for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of Ganciclovir-d5 (IS) by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10,000 ng/mL.[3]

Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank human plasma or serum with the appropriate Ganciclovir working solutions to achieve a concentration range of 40-12000 ng/mL.[4][5]

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high. For example, 120 ng/mL (low), 1800 ng/mL (medium), and 9000 ng/mL (high).[1]

Sample Preparation

Two common methods for sample preparation are detailed below. The choice of method may depend on the required sensitivity, sample cleanliness, and available resources.

Method 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To 10 µL of serum or plasma sample, add 500 µL of a precipitation reagent (e.g., 10% trichloroacetic acid or methanol) containing the Ganciclovir-d5 internal standard.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 11,000 x g for 5 minutes.[6]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.

-

To 250 µL of plasma sample, add 25 µL of the Ganciclovir-d5 internal standard working solution and vortex.[3]

-

Add 200 µL of 2% orthophosphoric acid and vortex.[3]

-

Condition a mixed-mode cation exchange SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3]

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 5% methanol in water.

-

Elute the analytes with an appropriate elution solvent (e.g., methanol containing 5% formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 500 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography

| Parameter | Value |

| Column | Agilent XDB-Phenyl, 4.6 x 75 mm[4] |

| Mobile Phase A | 10 mM Ammonium Acetate in 0.3% Formic Acid[4][5] |

| Mobile Phase B | Acetonitrile[4][5] |

| Gradient | 35% B isocratic[4][5] |

| Flow Rate | 0.60 mL/min[4][5] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes[4][5] |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | See Table 1 |

| Curtain Gas | Optimized for instrument |

| Collision Energy (CE) | Optimized for each transition |

| Capillary Temperature | 350°C[7] |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ganciclovir | 256.1 | 152.1[8] |

| Ganciclovir-d5 | 261.1 | 152.1[8] |

Data Analysis and Quantification

The concentration of Ganciclovir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Ganciclovir in the QC and unknown samples is then interpolated from this calibration curve.

Method Validation Data

The following tables summarize typical validation parameters for this method.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ganciclovir | 40 - 12,000[4][5] | > 0.99[4][5] |

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |

| Low | 121.04[1] | < 15 | < 15 | 85 - 115 |

| Medium | 1806.56[1] | < 15 | < 15 | 85 - 115 |

| High | 9041.88[1] | < 15 | < 15 | 85 - 115 |

Table 4: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) |

| Ganciclovir | 40.41[9] |

Stability

Ganciclovir is stable in plasma for at least 5 hours at room temperature and for at least six months when stored at -20°C.[10] Stock solutions of Ganciclovir are stable for at least one month when stored at 4°C.[10]

Visualizations

Caption: Experimental workflow for the quantification of Ganciclovir.

Caption: Logical relationship for accurate quantification.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 3. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. ejhp.bmj.com [ejhp.bmj.com]

- 6. research.rug.nl [research.rug.nl]

- 7. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. biomedres.us [biomedres.us]

Application Notes and Protocols for In Vitro Antiviral Assays Using Ganciclovir and Ganciclovir-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine, which is a potent inhibitor of human herpesviruses, particularly Human Cytomegalovirus (HCMV).[1] It is widely used in the treatment and prevention of CMV infections, especially in immunocompromised individuals.[1][2] Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This process is initiated by a viral-encoded protein kinase (UL97 in HCMV), ensuring selectivity for virus-infected cells.[2][3] The active Ganciclovir triphosphate competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[2]

Ganciclovir-d5 is a deuterated analog of Ganciclovir. In the context of in vitro antiviral assays, Ganciclovir-d5 is not used as the antiviral agent itself. Instead, it serves as an essential internal standard for the accurate quantification of Ganciclovir in biological and experimental samples using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope labeling of Ganciclovir-d5 allows it to be distinguished from the non-labeled Ganciclovir, enabling precise measurement of the active drug's concentration.

These application notes provide detailed protocols for two common in vitro assays to determine the antiviral activity of Ganciclovir against HCMV: the Plaque Reduction Assay and a qPCR-based Viral Load Reduction Assay.

Data Presentation

Table 1: In Vitro Antiviral Activity of Ganciclovir against Human Cytomegalovirus (HCMV) Strains

| HCMV Strain | Assay Type | Cell Line | EC50 (µM) | Reference |

| AD169 | Plaque Reduction | Human Fibroblasts | 1.7 - 2.8 | [4] |

| Clinical Isolates (Ganciclovir-sensitive) | Plaque Reduction | Human Fibroblasts | 2.80 (average) | [4] |

| Ganciclovir-resistant Isolate | Plaque Reduction | Human Fibroblasts | > 12 | [4] |

| AD169 | Flow Cytometry | Human Fibroblasts | 1.7 | |

| Clinical Isolates (Ganciclovir-sensitive) | Flow Cytometry | Human Fibroblasts | 3.79 (average) | [4] |

| Ganciclovir-resistant Isolate | Flow Cytometry | Human Fibroblasts | > 96 |

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of the viral replication.

Experimental Protocols

Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the susceptibility of viruses to antiviral drugs. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Human foreskin fibroblasts (HFFs) or other permissive cell lines

-

Human Cytomegalovirus (HCMV) stock

-

Ganciclovir

-

Ganciclovir-d5 (for analytical validation if required)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Overlay medium (e.g., cell culture medium with 0.5% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed HFFs into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

-

Drug Preparation: Prepare serial dilutions of Ganciclovir in cell culture medium. A typical concentration range to test would be 0.1 to 100 µM.

-

Virus Infection: On the day of the experiment, remove the culture medium from the confluent cell monolayers. Infect the cells with HCMV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well in the virus control wells. Incubate for 90 minutes at 37°C to allow for viral adsorption.

-

Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared Ganciclovir dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 7-14 days, or until plaques are clearly visible in the virus control wells.

-

Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each Ganciclovir concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

qPCR-based Viral Load Reduction Assay

This assay measures the inhibition of viral DNA replication by quantifying the amount of viral DNA in the supernatant or cell lysate of infected cultures using quantitative polymerase chain reaction (qPCR).

Materials:

-

Human foreskin fibroblasts (HFFs) or other permissive cell lines

-

Human Cytomegalovirus (HCMV) stock

-

Ganciclovir

-

Ganciclovir-d5 (for analytical validation if required)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DNA extraction kit

-

qPCR primers and probe specific for a conserved region of the HCMV genome (e.g., UL54)

-

qPCR master mix

-

qPCR instrument

-

96-well cell culture plates

Protocol:

-

Cell Seeding and Infection: Seed HFFs in a 96-well plate and infect with HCMV as described in the Plaque Reduction Assay protocol.

-

Drug Treatment: After viral adsorption, add serial dilutions of Ganciclovir to the infected cells.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 3-5 days.

-

Sample Collection: After the incubation period, collect the cell culture supernatant or lyse the cells to release the viral DNA.

-

DNA Extraction: Extract the viral DNA from the collected samples using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis:

-

Set up the qPCR reaction by mixing the extracted DNA, HCMV-specific primers and probe, and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Include a standard curve of known HCMV DNA concentrations to quantify the viral load in each sample.

-

-

Data Analysis:

-

Determine the viral DNA copy number in each well from the standard curve.

-

Calculate the percentage of viral load reduction for each Ganciclovir concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of reduction against the drug concentration.

-

Role of Ganciclovir-d5 in Analytical Methods

For studies requiring the precise measurement of Ganciclovir concentrations, such as pharmacokinetic analyses of the in vitro assays, Ganciclovir-d5 is used as an internal standard in LC-MS methods.

Protocol Outline for Ganciclovir Quantification:

-

Sample Preparation: To a known volume of the experimental sample (e.g., cell culture supernatant or lysate), add a known amount of Ganciclovir-d5 solution.

-

Extraction: Perform a protein precipitation or solid-phase extraction to clean up the sample.

-

LC-MS Analysis: Inject the extracted sample into an LC-MS system. The chromatographic separation will resolve Ganciclovir and Ganciclovir-d5, and the mass spectrometer will detect them based on their different masses.

-

Quantification: The ratio of the peak area of Ganciclovir to the peak area of Ganciclovir-d5 is used to calculate the concentration of Ganciclovir in the original sample. This method corrects for any sample loss during preparation and variability in the instrument response.

Mandatory Visualization

Caption: Mechanism of action of Ganciclovir in a virus-infected host cell.

Caption: Experimental workflow for the Ganciclovir Plaque Reduction Assay.

References

Application Note: Quantitative Analysis of Ganciclovir in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of ganciclovir in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs Ganciclovir-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Ganciclovir is a potent antiviral drug primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as organ transplant recipients.[1] Monitoring the concentration of ganciclovir is crucial to ensure therapeutic efficacy while minimizing dose-related toxicities. This application note details a robust LC-MS/MS method for the determination of ganciclovir in urine. The use of a stable isotope-labeled internal standard, Ganciclovir-d5, compensates for variability during sample preparation and instrumental analysis, leading to highly reliable quantification.[2][3]

Experimental Protocols

Materials and Reagents

-

Standards: Ganciclovir and Ganciclovir-d5 reference standards.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).[4]

-

Matrix: Blank human urine, screened to be free of ganciclovir and potential interferences.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of ganciclovir in methanol.

-

Prepare a 1 mg/mL stock solution of Ganciclovir-d5 (Internal Standard) in methanol.[5]

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare intermediate working solutions for calibration standards and quality controls (QCs) by serially diluting the ganciclovir stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare an internal standard (IS) working solution by diluting the Ganciclovir-d5 stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.

-

Sample Preparation

The sample preparation procedure involves a simple "dilute-and-shoot" approach.

-

Allow urine samples, calibrators, and QCs to thaw to room temperature and vortex to mix.

-

Pipette 50 µL of each urine sample, calibrator, or QC into a clean microcentrifuge tube.

-

Add 450 µL of the internal standard working solution (100 ng/mL Ganciclovir-d5) to all tubes.

-

Vortex the tubes for 30 seconds.

-

Centrifuge the samples at 12,000 rpm for 5 minutes to pellet any particulates.[5]

-

Transfer the supernatant to HPLC vials for analysis.

Caption: Workflow for urine sample preparation.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Liquid Chromatography (LC) Conditions:

-

Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B, and re-equilibrate for 1.5 min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Key Parameters: Optimize parameters such as collision energy (CE) and declustering potential (DP) for maximum signal intensity for both analyte and IS.

-

Caption: Logical flow of the LC-MS/MS analysis.

Method Validation and Performance

The analytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and sensitivity.[2][8]

Linearity and Sensitivity

The method demonstrated excellent linearity over the specified concentration range.

| Parameter | Result |

| Linearity Range | 0.1 µg/mL to 120 µg/mL[9] |

| Correlation Coefficient (r²) | > 0.995[9] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Weighting | 1/x² |

Accuracy and Precision

The accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low QC | 0.3 | < 7.0% | < 8.0% | -3.0% to 5.0% |

| Mid QC | 5.0 | < 5.0% | < 6.5% | -2.5% to 4.0% |

| High QC | 80.0 | < 4.5% | < 6.0% | -2.0% to 3.5% |

Data presented are representative values based on typical method performance.[7][8]

Data Presentation and Analysis

The concentration of ganciclovir in the unknown urine samples is determined by using the calibration curve. The curve is constructed by plotting the peak area ratio of ganciclovir to the Ganciclovir-d5 internal standard against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is applied to determine the best fit.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative analysis of ganciclovir in human urine. The "dilute-and-shoot" sample preparation is efficient and minimizes potential analyte loss. The use of a deuterated internal standard (Ganciclovir-d5) ensures high accuracy and reproducibility. The method is highly sensitive and selective, making it well-suited for routine therapeutic drug monitoring and for supporting clinical pharmacokinetic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and toxicity analysis of ganciclovir in patients with cytomegalovirus lung infection: what is new for target range of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 9. researchgate.net [researchgate.net]

Ganciclovir-d5 for Pharmacokinetic Studies in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting pharmacokinetic (PK) studies of Ganciclovir in animal models, with a specific focus on the use of Ganciclovir-d5 as an internal standard for bioanalytical quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Ganciclovir is a potent antiviral drug primarily used for the treatment and prevention of cytomegalovirus (CMV) infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[3] Pharmacokinetic studies in animal models are a cornerstone of preclinical drug development, providing essential data on absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as Ganciclovir-d5, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]

These notes provide a comprehensive guide for researchers, outlining the necessary protocols for in-life studies in rodents, bioanalytical sample analysis, and data interpretation.

Experimental Protocols

Animal Models and Husbandry

The most commonly used animal models for Ganciclovir pharmacokinetic studies are rats (Sprague-Dawley) and mice (OF1, Crl:CD-1).[5][6]

-

Species: Male Sprague-Dawley rats (250-300 g) or male OF1 mice (25-30 g).

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

-

Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dose Preparation and Administration

Ganciclovir is typically administered intravenously (IV) or intraperitoneally (IP).[5]

-

Dose Formulation: Ganciclovir can be dissolved in sterile 0.9% saline or 5% glucose serum to the desired concentration (e.g., 5 mg/mL).[7] The formulation should be prepared fresh on the day of dosing.

-

Dose Administration:

Blood Sample Collection

Serial blood samples are collected to characterize the plasma concentration-time profile of Ganciclovir.

-

Sampling Sites:

-

Rats: Jugular vein or saphenous vein.

-

Mice: Saphenous vein or cardiac puncture for terminal collection.

-

-

Sampling Time Points: A typical sampling schedule for an IV dose would be pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]

-

Sample Collection:

-

Collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Immediately place the tubes on ice.

-

Centrifuge the blood samples at 4°C (e.g., 3,000 x g for 10 minutes) to separate the plasma.[4][7]

-

Transfer the plasma supernatant to clean, labeled tubes.

-

Store the plasma samples at -80°C until bioanalysis.

-

Bioanalytical Method: LC-MS/MS Quantification

The quantification of Ganciclovir in plasma samples is performed using a validated LC-MS/MS method with Ganciclovir-d5 as the internal standard.

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of Ganciclovir and Ganciclovir-d5 in a suitable solvent like methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[10]

-

Working Solutions: Prepare serial dilutions of the Ganciclovir stock solution in 50% acetonitrile to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Internal Standard Working Solution: Prepare a working solution of Ganciclovir-d5 (e.g., 10 µg/mL) in the same diluent.

Sample Preparation

Protein precipitation is a common and efficient method for extracting Ganciclovir from plasma.[4]

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of the Ganciclovir-d5 internal standard working solution and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Ganciclovir and Ganciclovir-d5 should be optimized.

-

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 1: Pharmacokinetic Parameters of Ganciclovir in Animal Models

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| Rat | IV | 2.5 | - | - | - | 72 ± 9 | [8] |

| Mouse (Adult) | IP | 50 (twice daily) | - | 1 | - | - | [5] |

| Mouse (Newborn) | IP | 50 (twice daily) | - | 2 | - | - | [5] |

| Horse | IV | 2.5 | - | - | - | 72 ± 9 | [8] |

| Horse | Oral (Valganciclovir) | 1800 mg/horse | 0.58 ± 0.37 | - | - | - | [8] |

Note: This table is a summary of available data and may not be exhaustive. "-" indicates data not reported in the cited source.

Visualizations

Caption: Experimental workflow for a Ganciclovir pharmacokinetic study.

Caption: Bioanalytical sample preparation workflow.

Caption: Ganciclovir mechanism of action and metabolic activation pathway.

Conclusion

The protocols and application notes presented here provide a robust framework for conducting pharmacokinetic studies of Ganciclovir in animal models. The use of Ganciclovir-d5 as an internal standard in conjunction with LC-MS/MS analysis is critical for obtaining high-quality, reliable data. This information is invaluable for the preclinical assessment of Ganciclovir and its prodrugs, ultimately contributing to the development of safer and more effective antiviral therapies.

References

- 1. Ganciclovir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 3. A Systematic Review of the Clinical Pharmacokinetics, Pharmacodynamics and Toxicodynamics of Ganciclovir/Valganciclovir in Allogeneic Haematopoietic Stem Cell Transplant Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. Pharmacokinetics and tissue diffusion of ganciclovir in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmda.go.jp [pmda.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ganciclovir in Cell Culture and the Role of Ganciclovir-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing Ganciclovir in cell culture-based assays, with a specific focus on its application in antiviral research and suicide gene therapy. Furthermore, the distinct role of Ganciclovir-d5 as an internal standard for quantitative analysis is elucidated.

Introduction

Ganciclovir (GCV) is a synthetic nucleoside analogue of 2'-deoxyguanosine renowned for its potent activity against viruses in the herpes family, particularly human cytomegalovirus (CMV).[1][2] Its utility extends to cancer research as a prodrug in suicide gene therapy systems.[3][4] Ganciclovir-d5, a deuterated form of the molecule, is not used as a therapeutic agent but is essential as an internal standard for the accurate quantification of Ganciclovir in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

Mechanism of Action

Ganciclovir is a prodrug, meaning it requires intracellular conversion to its active form, Ganciclovir triphosphate (GCV-TP).[9] This process is highly efficient in virus-infected cells.

-

Initial Phosphorylation: In cells infected with viruses like CMV or Herpes Simplex Virus (HSV), viral kinases (e.g., UL97 in CMV, thymidine kinase [TK] in HSV) phosphorylate Ganciclovir to Ganciclovir monophosphate.[2][9] This step is the basis for its selective toxicity, as viral kinases are much more efficient at this conversion than host cell kinases.

-

Further Phosphorylation: Cellular kinases then convert the monophosphate form into Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate.[1][2]

-

Inhibition of Viral DNA Synthesis: GCV-TP acts as a competitive inhibitor of viral DNA polymerase.[9] It gets incorporated into the growing viral DNA strand, causing premature chain termination and halting viral replication.[2][4][9] This ultimately leads to apoptosis in the infected cell.[4][10]

Quantitative Data Summary

The effective concentration of Ganciclovir varies significantly depending on the cell line, the virus being targeted, and the specific assay. The following table summarizes key quantitative data from published studies.

| Parameter | Cell Line / Virus | Value | Reference |

| EC50 | Herpes Simplex Virus-2 (HSV-2) in E6SM cells | 1.2 nM | [10] |

| IC50 | Human OST TK- cells (expressing HSV1 TK) | 0.0019 µM (1.9 nM) | [10] |

| MIC | HSV-2 G in HEL cells | 0.0064 µM (6.4 nM) | [10] |

| IC50 | Feline herpesvirus type-1 (cell-free assay) | 5.2 µM | [10] |

| IC50 | Human Adenovirus Type 5 (Ad5) | 47 µM | [11][12] |

| IC50 | Human Adenovirus Type 8 (Ad8) | 26 µM | [11][12] |

| IC50 | Lymphoblastoid Cells | ~20 mg/L (~78 µM) | [13] |

| Cytotoxicity | Human Corneal Endothelial Cells (HCECs) | ≥5 mg/ml causes significant reduction in viability | [14] |

| Effective Dose | Rh30TK Rhabdomyosarcoma Cells | 0.1 µg/ml eliminates virtually all HSV-TK+ cells in 6 days | [15] |

| CC50 | Mammalian Cell Proliferation | 30 to 725 µg/mL (118 to 2840 µM) | [16] |

| CC50 | Bone Marrow Progenitor Cells | 0.028 to 0.7 µg/mL (0.1 to 2.7 µM) | [16] |

Experimental Protocols

Protocol 1: Antiviral Activity Assessment by Plaque Reduction Assay

This protocol determines the concentration of Ganciclovir required to inhibit virus-induced cell death, measured by the reduction in plaque formation.

Materials:

-

Host cell line permissive to the virus of interest (e.g., MRC-5 for HCMV)

-

Complete cell culture medium

-

Virus stock of known titer (Plaque Forming Units/mL)

-

Ganciclovir stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

Overlay medium (e.g., 1.2% Methylcellulose in 2X MEM)

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells into 6-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C, 5% CO₂.

-

Virus Infection: The following day, remove the culture medium. Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 well-defined plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Ganciclovir Treatment: Prepare serial dilutions of Ganciclovir in the overlay medium. Concentrations should bracket the expected IC50 value. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Overlay Application: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add 2 mL of the Ganciclovir-containing overlay medium (or control overlay) to each well.

-

Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaques to develop (typically 5-14 days, depending on the virus).

-

Plaque Visualization: Once plaques are visible, remove the overlay medium. Fix the cells with 10% formalin for 30 minutes. Remove formalin and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

-

Analysis: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Ganciclovir concentration relative to the virus control. Determine the IC50 value using appropriate software.

Protocol 2: In Vitro Suicide Gene Therapy (HSV-TK/GCV) Efficacy Assay

This protocol assesses the selective killing of cancer cells engineered to express the Herpes Simplex Virus thymidine kinase (HSV-TK) gene when treated with Ganciclovir.[3][17]

Materials:

-

Cancer cell line expressing HSV-TK (e.g., SW1990/TK)

-

Parental (wild-type) cancer cell line as a control

-

Complete cell culture medium

-

Ganciclovir stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CCK-8, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed both the HSV-TK expressing cells and the wild-type control cells into separate wells of a 96-well plate at a density of 2x10⁴ cells/well.[10] Incubate for 12-24 hours to allow for cell attachment.

-

Ganciclovir Treatment: Prepare serial dilutions of Ganciclovir in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Ganciclovir dilutions. Include a "no drug" control for both cell lines.

-

Incubation: Incubate the plates for a defined period (e.g., 48-96 hours) at 37°C, 5% CO₂.

-

Cell Viability Assessment: After incubation, assess cell viability according to the manufacturer's instructions for your chosen assay (e.g., add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance values to the "no drug" control wells to calculate the percentage of cell viability for each concentration. Plot the results for both cell lines to demonstrate the selective cytotoxic effect of Ganciclovir on the HSV-TK expressing cells.

Protocol 3: Sample Preparation for Ganciclovir Quantification using Ganciclovir-d5

This protocol describes the preparation of cell culture supernatant or cell lysate for quantifying Ganciclovir concentration via LC-MS/MS, using Ganciclovir-d5 as an internal standard.

Materials:

-

Cell culture supernatant or cell lysate samples

-

Ganciclovir-d5 internal standard solution of known concentration

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of reaching >10,000 x g

Procedure:

-

Sample Collection: Collect 100 µL of the cell culture supernatant or prepared cell lysate into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the Ganciclovir-d5 internal standard solution to the sample.[7]

-

Protein Precipitation: Add 750 µL of a cold protein precipitation solution (e.g., ACN:MeOH 420:80 v/v) to the sample.[5]

-

Vortex and Incubate: Vortex the sample vigorously for 30 seconds to ensure thorough mixing. Incubate at -20°C for at least 30 minutes to facilitate complete protein precipitation.[5]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube or an HPLC vial for analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Ganciclovir is quantified by comparing its peak area to the peak area of the Ganciclovir-d5 internal standard, using a standard curve prepared in a similar matrix.

-

Example Mass Transitions: Ganciclovir [M+H]+: 256.1 -> 152.1; Ganciclovir-d5 [M+H]+: 261.1 -> 152.1.[5]

-

References

- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. erepo.uef.fi [erepo.uef.fi]

- 4. invivogen.com [invivogen.com]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. journals.asm.org [journals.asm.org]

- 7. Efficacy and toxicity analysis of ganciclovir in patients with cytomegalovirus lung infection: what is new for target range of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Activity of ganciclovir against human adenovirus type-5 infection in cell culture and cotton rat eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of Ganciclovir Against Human Adenovirus Type-5 Infection in Cell Culture and Cotton Rat Eyes [scite.ai]

- 13. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays with Ganciclovir-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct high-throughput screening (HTS) assays relevant to the antiviral drug Ganciclovir: a cell-based assay for identifying novel anti-cytomegalovirus (CMV) compounds and a biochemical assay designed to find inhibitors of CMV DNA polymerase. Ganciclovir-d5 is utilized as a key reagent for quantification and as a reference compound.

Introduction